1beta-Hydroxydeoxycholic acid 1beta-Hydroxydeoxycholic acid 1beta-hydroxydeoxycholic acid is a trihydroxy-5beta-cholanic acid in which the three hydroxy groups are located at positions 1beta, 3alpha, and 12alpha. It has a role as a human urinary metabolite and a bile acid metabolite. It is a trihydroxy-5beta-cholanic acid, a 12alpha-hydroxy steroid, a 3beta-hydroxy steroid and a 1-hydroxy steroid.
Brand Name: Vulcanchem
CAS No.: 80434-32-8
VCID: VC21355008
InChI: InChI=1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16+,17-,18+,19+,20-,21+,23+,24-/m1/s1
SMILES: CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C
Molecular Formula: C24H36D4O5
Molecular Weight: 408.6 g/mol

1beta-Hydroxydeoxycholic acid

CAS No.: 80434-32-8

VCID: VC21355008

Molecular Formula: C24H36D4O5

Molecular Weight: 408.6 g/mol

Purity: 95% by NMR; 98% atom D

* For research use only. Not for human or veterinary use.

1beta-Hydroxydeoxycholic acid - 80434-32-8

Description

1beta-Hydroxydeoxycholic acid is a bile acid metabolite that plays a significant role in human metabolism, particularly in the context of bile acid synthesis and drug metabolism. It is a trihydroxy-5beta-cholanic acid with hydroxyl groups located at positions 1beta, 3alpha, and 12alpha . This compound is primarily formed through the hydroxylation of deoxycholic acid by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A7 .

Biological Activity and Metabolic Pathways

1beta-Hydroxydeoxycholic acid is involved in the bile acid metabolic pathway, which is crucial for the emulsification and solubilization of dietary fats in the intestine, aiding in their digestion and absorption. It also serves as a biomarker for liver function and cytochrome P450 3A (CYP3A) activity, which is significant in pharmacokinetics and drug-drug interactions .

Role as a Biomarker

1beta-Hydroxydeoxycholic acid has been identified as a promising non-invasive biomarker for assessing CYP3A activity and drug-drug interactions. Its levels in urine or plasma can indicate changes in CYP3A activity, making it useful in clinical studies to evaluate the effects of drugs on this enzyme system .

5.1. Clinical Applications

1beta-Hydroxydeoxycholic acid's potential as a biomarker for liver function and CYP3A activity has been explored in various studies. It offers advantages over other biomarkers due to its sensitivity and responsiveness to changes in CYP3A activity .

5.2. Pharmacokinetics

The pharmacokinetics of 1beta-Hydroxydeoxycholic acid involve its formation from deoxycholic acid through hydroxylation by CYP3A enzymes. It can undergo conjugation with amino acids or sulfate, enhancing its solubility and facilitating excretion.

Table 2: Biomarker Potential

Biomarker UseDescription
CYP3A ActivityServes as a biomarker for assessing changes in CYP3A activity due to drug interactions
Liver FunctionPotential indicator of liver damage or dysfunction based on changes in its levels
CAS No. 80434-32-8
Product Name 1beta-Hydroxydeoxycholic acid
Molecular Formula C24H36D4O5
Molecular Weight 408.6 g/mol
IUPAC Name (4R)-4-[(1R,3S,5R,8S,9S,10S,12S,13R,14S,17R)-1,3,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Standard InChI InChI=1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16+,17-,18+,19+,20-,21+,23+,24-/m1/s1
Standard InChIKey DAKYVYUAVGJDRK-FPUZENINSA-N
Isomeric SMILES C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)O)C
SMILES CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C
Canonical SMILES CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C
Purity 95% by NMR; 98% atom D
Related CAS 80434-32-8 (unlabelled)
Synonyms 1 - beta,3 - alpha,12 - alpha-Trihydroxy-5 - beta-cholan-24-oic Acid-D4 (major); 1 - beta,3 - alpha,12 - alpha-Trihydroxy-5 - beta-cholanoic Acid; (1 - beta,3 - alpha,5 - beta,12 - alpha)-1,3,12-Trihydroxycholan-24-oic Acid-D4 (major)
Tag Ursodiol Impurities
PubChem Compound 5283850
Last Modified Aug 15 2023

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